6-Hydroxy-2-naphthyl disulfide

Description

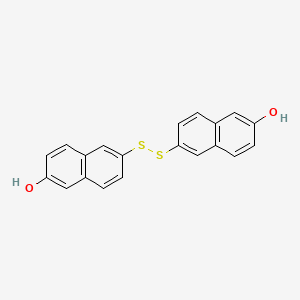

Structure

3D Structure

Properties

IUPAC Name |

6-[(6-hydroxynaphthalen-2-yl)disulfanyl]naphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2S2/c21-17-5-1-15-11-19(7-3-13(15)9-17)23-24-20-8-4-14-10-18(22)6-2-16(14)12-20/h1-12,21-22H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXGXXJEEHFHDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)SSC3=CC4=C(C=C3)C=C(C=C4)O)C=C1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025429 |

Source

|

| Record name | 6-Hydroxy-2-naphthyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6088-51-3 |

Source

|

| Record name | 6,6′-Dithiobis[2-naphthalenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6088-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DDD (analytical) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006088513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DDD (analytical) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, 6,6'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Hydroxy-2-naphthyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6'-dithiodi-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,6'-DITHIOBIS(2-NAPHTHOL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4YW3C2D2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to 6-Hydroxy-2-naphthyl disulfide: Properties, Mechanisms, and Applications in Research and Drug Development

Abstract

6-Hydroxy-2-naphthyl disulfide, also known as bis(6-hydroxy-2-naphthyl) disulfide, is a symmetrical aromatic disulfide compound with significant applications in biochemical research and as a potential tool in drug discovery. Its reactivity, particularly towards sulfhydryl groups, underpins its utility in various analytical and inhibitory contexts. This technical guide provides a comprehensive overview of the core chemical and physical properties of 6-Hydroxy-2-naphthyl disulfide, delves into its fundamental mechanism of action, and presents detailed protocols for its key applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Introduction and Significance

Disulfide bonds are critical structural and functional motifs in a vast array of biological molecules, particularly proteins. The reversible nature of the thiol-disulfide exchange reaction is a fundamental process in cellular redox signaling and protein folding.[1] 6-Hydroxy-2-naphthyl disulfide (CAS 6088-51-3) is a valuable chemical tool that harnesses the principles of disulfide chemistry for experimental applications.[2][3]

Historically, its primary application has been in the histochemical staining and quantification of protein-bound sulfhydryl groups.[2] More recently, it has been identified as a non-competitive inhibitor of p21-activated kinase 1 (PAK1), a key regulator of cell motility, morphology, and transformation, thus highlighting its potential in cancer research and drug development.[4] This guide aims to provide both the foundational knowledge and the practical insights necessary for the effective utilization of 6-Hydroxy-2-naphthyl disulfide in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-Hydroxy-2-naphthyl disulfide is essential for its proper handling, storage, and application in experimental protocols.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₄O₂S₂ | [3] |

| Molecular Weight | 350.45 g/mol | [2][3] |

| Appearance | White to brown powder/crystal | [2] |

| Melting Point | 226 °C | [2] |

| Solubility | Slightly soluble in ethanol and acetic acid. Soluble in benzene and alkalis (forms a yellow solution). | [2] |

| CAS Number | 6088-51-3 | [2][3] |

Safety and Handling: 6-Hydroxy-2-naphthyl disulfide is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated area or a fume hood.

Synthesis of 6-Hydroxy-2-naphthyl disulfide

The synthesis of 6-Hydroxy-2-naphthyl disulfide is not commonly performed in a standard biochemistry laboratory due to its commercial availability. However, for researchers interested in its chemical synthesis, the foundational methods are described in early 20th-century chemical literature. The synthesis generally involves the oxidation of the corresponding thiol, 6-hydroxy-2-naphthalenethiol. A general, illustrative synthetic workflow is presented below. It is important to consult the original literature for precise experimental details.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of 6-Hydroxy-2-naphthyl disulfide.

Note on Purification: Impure disulfide can be purified by recrystallization from hot acetic acid, which yields crystalline leaflets.[2]

Mechanism of Action: The Thiol-Disulfide Exchange

The primary mechanism underpinning the utility of 6-Hydroxy-2-naphthyl disulfide in biological systems is the thiol-disulfide exchange reaction. This is a nucleophilic substitution reaction where a thiolate anion (-S⁻) from a cysteine residue in a protein attacks one of the sulfur atoms of the disulfide bond in 6-Hydroxy-2-naphthyl disulfide. This results in the formation of a new, mixed disulfide bond between the protein and a 6-hydroxy-2-naphthyl monosulfide moiety, and the release of one molecule of 6-hydroxy-2-naphthalenethiol.

Caption: Thiol-disulfide exchange between a protein sulfhydryl group and 6-Hydroxy-2-naphthyl disulfide.

This reaction is the basis for its use in quantifying and visualizing protein sulfhydryl groups. The reaction rate and equilibrium are dependent on several factors, including the pH of the environment (which influences the concentration of the reactive thiolate anion), the accessibility of the sulfhydryl group on the protein, and the redox potential of the system.

Key Applications and Experimental Protocols

Quantification of Protein-Bound Sulfhydryl Groups

6-Hydroxy-2-naphthyl disulfide can be used in a colorimetric assay to determine the concentration of free sulfhydryl groups in a protein sample. The release of 6-hydroxy-2-naphthalenethiol can be quantified, often after reaction with a suitable chromogenic reagent. The following is an adapted protocol based on general principles of such assays.

Experimental Protocol: Colorimetric Quantification of Protein Sulfhydryls

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Phosphate buffer, pH 8.0, containing 1 mM EDTA.

-

6-Hydroxy-2-naphthyl disulfide Stock Solution: Prepare a 10 mM stock solution in a suitable organic solvent like DMSO or ethanol.

-

Protein Sample: Prepare the protein solution of unknown sulfhydryl concentration in the assay buffer.

-

Standard: A solution of a known concentration of a sulfhydryl-containing compound (e.g., L-cysteine or glutathione) in the assay buffer.

-

-

Assay Procedure:

-

Set up a 96-well microplate.

-

Prepare a standard curve by adding known concentrations of the sulfhydryl standard to a series of wells.

-

Add the protein sample to other wells. Include a blank well with only the assay buffer.

-

To each well, add the 6-Hydroxy-2-naphthyl disulfide stock solution to a final concentration of (for example) 1 mM. The optimal concentration may need to be determined empirically.

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.

-

After incubation, add a colorimetric reagent that reacts with the released 6-hydroxy-2-naphthalenethiol. A common choice for thiol quantification is 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which produces a yellow product with an absorbance maximum at 412 nm.[5]

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Plot the absorbance of the standards against their known concentrations to generate a standard curve.

-

Use the standard curve to determine the concentration of sulfhydryl groups in the protein sample.

-

Caption: Experimental workflow for the colorimetric quantification of protein sulfhydryl groups.

Histochemical Staining of Protein-Bound Sulfhydryl Groups

This compound has been historically used for the visualization of sulfhydryl groups in tissue sections.[6][7][8] The principle involves the reaction of the disulfide with protein thiols in the tissue, followed by a coupling reaction of the newly formed thiol on the protein-bound naphthyl moiety with a diazonium salt to produce a colored azo dye at the site of the sulfhydryl groups.

Conceptual Protocol for Histochemical Staining

-

Tissue Preparation: Fix, dehydrate, and embed the tissue in paraffin. Cut thin sections and mount them on slides.

-

Deparaffinization and Rehydration: Remove paraffin and rehydrate the tissue sections through a series of xylene and graded alcohol washes.

-

Reaction with Disulfide: Incubate the sections in a solution of 6-Hydroxy-2-naphthyl disulfide in a suitable buffer.

-

Washing: Thoroughly wash the sections to remove unreacted disulfide.

-

Coupling with Diazonium Salt: Incubate the sections with a freshly prepared solution of a stable diazonium salt. This will react with the hydroxyl group of the naphthyl moiety now attached to the protein sulfhydryls.

-

Washing and Counterstaining: Wash the sections again and, if desired, apply a counterstain.

-

Dehydration and Mounting: Dehydrate the sections, clear in xylene, and mount with a coverslip.

-

Microscopy: Visualize the colored product under a light microscope.

Inhibition of p21-activated Kinase 1 (PAK1)

6-Hydroxy-2-naphthyl disulfide has been identified as a direct, non-competitive inhibitor of group I p21-activated kinases, including PAK1.[4] The exact mechanism of inhibition is likely through covalent modification of a cysteine residue in a regulatory domain of the kinase, preventing its activation.[9]

Experimental Protocol: In Vitro PAK1 Kinase Assay

This protocol is adapted from commercially available kinase assay kits and general kinase assay principles.

-

Reagents:

-

Kinase Buffer: Typically contains Tris-HCl, MgCl₂, and other components to ensure optimal kinase activity.

-

Recombinant Human PAK1: Active enzyme.

-

PAK1 Substrate: A specific peptide or protein substrate for PAK1 (e.g., a synthetic peptide with a PAK1 recognition motif).

-

ATP: As the phosphate donor.

-

6-Hydroxy-2-naphthyl disulfide (Inhibitor): A stock solution in DMSO.

-

Detection Reagent: For quantifying kinase activity (e.g., an antibody that recognizes the phosphorylated substrate or a luminescence-based ADP detection system).[10]

-

-

Assay Procedure:

-

In a 96- or 384-well plate, add the kinase buffer.

-

Add serial dilutions of 6-Hydroxy-2-naphthyl disulfide to the wells. Include a control with only DMSO.

-

Add the recombinant PAK1 enzyme to all wells and incubate for a short period (e.g., 15-30 minutes) to allow the inhibitor to bind.

-

Initiate the kinase reaction by adding a mixture of the PAK1 substrate and ATP.

-

Incubate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Add the detection reagent and measure the signal (e.g., fluorescence, luminescence, or absorbance) according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the signal against the inhibitor concentration.

-

Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Caption: Workflow for an in vitro PAK1 kinase inhibition assay.

Conclusion and Future Perspectives

6-Hydroxy-2-naphthyl disulfide is a versatile and valuable tool for researchers in biochemistry and drug discovery. Its well-defined reactivity with sulfhydryl groups provides a robust method for their quantification and visualization. Furthermore, its inhibitory activity against PAK1 opens avenues for its use as a chemical probe to study the roles of this kinase in cellular processes and as a potential starting point for the development of novel therapeutics. As our understanding of cellular redox signaling and the intricacies of kinase regulation continues to grow, the applications of well-characterized chemical tools like 6-Hydroxy-2-naphthyl disulfide will undoubtedly expand, enabling new discoveries and therapeutic strategies.

References

- Ogawa, K., Tanaka, T., & Kimoto, T. (1980). The histochemical demonstration of protein-bound sulfhydryl groups and disulfide bonds in human hair by a new staining method (DACM staining).

- Sippel, T. O. (1978). The histochemistry of thiols and disulphides. II. Methodology of differential staining. Histochemical Journal, 10(5), 585–595.

- Sippel, T. O. (1978). The histochemistry of thiols and disulphides. III. Staining patterns in rat tissues. Histochemical Journal, 10(5), 597–609.

- Hogg, P. J. (2003). Disulfide bonds as switches for protein function. Trends in Biochemical Sciences, 28(4), 210-214.

- Tu, B. P., & Weissman, J. S. (2004). Oxidative protein folding in eukaryotes: mechanisms and consequences. Journal of Cell Biology, 164(3), 341-346.

- Kim, S. U., Lee, J. W., & Lee, J. H. (2018). Computer-aided drug design, synthesis and identification of disulfide compounds as novel and potential allosteric PAK1 inhibitors. RSC Advances, 8(22), 12151–12159.

- Ye, G., & Field, J. (2012). Targeting PAK1. Expert Opinion on Therapeutic Targets, 16(5), 451-462.

- Fass, D., & Thorpe, C. (2018). Chemistry and Enzymology of Disulfide Cross-Linking in Proteins. Chemical Reviews, 118(3), 1169–1198.

- Marston, F. A. (1994). Enzymatic reduction of disulfide bonds in lysosomes: Characterization of a Gamma-interferon-inducible lysosomal thiol reductase (GILT). The Journal of Biological Chemistry, 269(22), 15677-15682.

- Hudson, D. A., & Thorpe, C. (2002). Method of inhibiting reduction of disulfide bonds.

- Wang, L., et al. (2021). Natural Compound Shikonin Is a Novel PAK1 Inhibitor and Enhances Efficacy of Chemotherapy against Pancreatic Cancer Cells. Molecules, 26(11), 3169.

- Gray, D. C., et al. (2022). Development and utility of a PAK1-selective degrader. bioRxiv.

- Winther, J. R., & Thorpe, C. (2014). Quantification of thiols and disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838–846.

- Wu, S. L., & Karger, B. L. (2008). Measurement of Protein Sulfhydryls in Response to Cellular Oxidative Stress Using Gel Electrophoresis and Multiplexed Fluorescent Imaging Analysis. Journal of Proteome Research, 7(8), 3294–3303.

- Mirsky, A. E., & Anson, M. L. (1935). SULFHYDRYL AND DISULFIDE GROUPS OF PROTEINS: I. METHODS OF ESTIMATION. The Journal of General Physiology, 18(3), 307–323.

- Zhang, T., et al. (2015). Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry. mAbs, 7(4), 749–757.

- Hansen, R. E., & Winther, J. R. (2001). Quantification of protein thiols and dithiols in the picomolar range using sodium borohydride and 4,4'-dithiodipyridine. Analytical Biochemistry, 291(2), 269–277.

-

PubChem. (n.d.). 2,2'-Dihydroxy-6,6'-dinaphthyldisulfide. Retrieved from [Link]

- Redox-Click Chemistry for Disulfide Formation

Sources

- 1. Chemistry and Enzymology of Disulfide Cross-linking in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-HYDROXY-2-NAPHTHYL DISULFIDE CAS#: 6088-51-3 [m.chemicalbook.com]

- 3. 2,2'-Dihydroxy-6,6'-dinaphthyldisulfide | C20H14O2S2 | CID 22463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. The histochemistry of thiols and disulphides. II. Methodology of differential staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The histochemistry of thiols and disulphides. III. Staining patterns in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

An In-depth Technical Guide to 6-Hydroxy-2-naphthyl disulfide: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 6-Hydroxy-2-naphthyl disulfide, a molecule of significant interest in biochemical research and drug discovery. We will delve into its chemical structure, physicochemical properties, synthesis, and key applications, offering insights grounded in established scientific principles.

Molecular Structure and Identification

6-Hydroxy-2-naphthyl disulfide, also known by synonyms such as Bis(6-hydroxy-2-naphthyl) disulfide and the abbreviation DDD, is a symmetrical aromatic disulfide.[1] Its structure consists of two 6-hydroxynaphthalene moieties linked by a disulfide bond at the 2-position of each naphthalene ring.

// Define nodes for the atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C", pos="1.5,0!"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; O1 [label="O", pos="3.5, 0.5!"]; H1 [label="H"];

C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C", pos="-1.5,0!"]; C17 [label="C"]; C18 [label="C"]; C19 [label="C"]; C20 [label="C"]; O2 [label="O", pos="-3.5, 0.5!"]; H2 [label="H"];

S1 [label="S", pos="0.5, -1.5!"]; S2 [label="S", pos="-0.5, -1.5!"];

// Define the bonds for the first naphthyl group C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C10; C10 -- C1; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C6 -- C5; C6 -- S1; C1 -- O1; O1 -- H1;

// Define the bonds for the second naphthyl group C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C20; C20 -- C11; C16 -- C17; C17 -- C18; C18 -- C19; C19 -- C20; C16 -- C15; C16 -- S2; C11 -- O2; O2 -- H2;

// Disulfide bond S1 -- S2;

// Add double bonds edge [style=double]; C1 -- C2; C3 -- C4; C5 -- C10; C7 -- C8; C9 -- C10;

C11 -- C12; C13 -- C14; C15 -- C20; C17 -- C18; C19 -- C20;

} Caption: Chemical structure of 6-Hydroxy-2-naphthyl disulfide.

Key Identifiers:

-

CAS Number: 6088-51-3[2]

-

Molecular Formula: C₂₀H₁₄O₂S₂[3]

-

Molecular Weight: 350.45 g/mol [1]

-

IUPAC Name: 6,6'-dithiobis(2-naphthol)[4]

Physicochemical Properties

A summary of the key physicochemical properties of 6-Hydroxy-2-naphthyl disulfide is presented in the table below.

| Property | Value | References |

| Physical Form | Solid, white to brown powder or crystals. | [5] |

| Melting Point | 226 °C | [2] |

| Boiling Point | 597.5 ± 25.0 °C (Predicted) | [1] |

| Solubility | Slightly soluble in ethanol and acetic acid. Soluble in benzene and alkalis (forms a yellow solution). Insoluble in water. | [1][6] |

| Purity | Commercially available with >95% purity (HPLC). | [5] |

Synthesis and Purification

Representative Synthesis Workflow

Step 1: Synthesis of 6-Hydroxy-2-naphthalenethiol (Hypothetical)

A potential starting material is 6-bromo-2-naphthol.[7] The introduction of a thiol group at the 2-position could be achieved through various methods, such as a Newman-Kwart rearrangement or reaction with a sulfur nucleophile under catalytic conditions.

Step 2: Oxidation to 6-Hydroxy-2-naphthyl disulfide

The oxidation of the intermediate thiol to the disulfide is a common transformation.[8][9] Mild oxidizing agents are typically employed to prevent over-oxidation of the thiol and the sensitive hydroxyl group.

Experimental Protocol (Representative):

-

Dissolution: Dissolve 6-hydroxy-2-naphthalenethiol in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Oxidation: Add a mild oxidizing agent, such as a solution of iodine in ethanol or hydrogen peroxide, dropwise to the stirred solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified.

Purification

Purification of 6-Hydroxy-2-naphthyl disulfide can be achieved by recrystallization.[6] A common method involves crystallization from hot acetic acid, which yields the product as leaflets.[1][6]

Spectral Data

The structural characterization of 6-Hydroxy-2-naphthyl disulfide is supported by various spectroscopic techniques. While detailed spectra with peak assignments are not widely published, data is available in chemical databases.[10][11]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthalene rings and a signal for the hydroxyl protons. The symmetry of the molecule would simplify the spectrum. For the related compound 2-naphthol, the aromatic protons appear in the range of 7.1-7.8 ppm.[12]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbon atoms of the naphthalene rings. The carbon attached to the hydroxyl group and the carbon bonded to the sulfur atom would have distinct chemical shifts. For 2-naphthol, the carbon bearing the hydroxyl group appears around 155 ppm.[13][14]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band for the O-H stretching of the hydroxyl group, typically in the region of 3200-3600 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[10]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight of approximately 350.45 g/mol .[11]

Applications in Research and Drug Development

6-Hydroxy-2-naphthyl disulfide has several notable applications, primarily stemming from the reactivity of its disulfide bond.

Determination of Protein-Bound Sulfhydryl Groups

A primary application of this compound is in the determination of protein-bound sulfhydryl (thiol) groups.[1][6] The underlying mechanism is a thiol-disulfide exchange reaction.[15][16][17]

In this reaction, a deprotonated thiol group (thiolate) on a protein acts as a nucleophile and attacks one of the sulfur atoms of the disulfide bond in 6-Hydroxy-2-naphthyl disulfide.[18] This results in the formation of a mixed disulfide between the protein and one of the naphthyl moieties, and the release of one molecule of 6-hydroxy-2-naphthalenethiol. The released thiol can be quantified, often spectrophotometrically, to determine the original concentration of sulfhydryl groups in the protein sample.

PAK1 Inhibition

6-Hydroxy-2-naphthyl disulfide has been identified as an allosteric inhibitor of p21-activated kinase 1 (PAK1).[11] PAK1 is a serine/threonine kinase that is a key regulator of various cellular processes, including cell motility, proliferation, and survival.[1][6] Its dysregulation is implicated in several cancers, making it an attractive therapeutic target.[11]

Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that leads to a reduction in catalytic activity.[11] This mode of inhibition can offer greater selectivity compared to active-site inhibitors. The discovery of 6-Hydroxy-2-naphthyl disulfide as a PAK1 inhibitor highlights the potential for developing more potent and selective therapeutic agents targeting this kinase.

Histochemical Applications

Aromatic disulfides can be used in histochemical staining, particularly for the detection of sulfhydryl and disulfide groups in tissues.[2][19][20] While specific protocols for 6-Hydroxy-2-naphthyl disulfide are not detailed, the principle relies on its reactivity with protein thiols, leading to the localization of these groups within cellular structures. This can be valuable in studying processes like keratinization, where the balance between free thiols and disulfide bonds is crucial.[20]

Potential in Drug Discovery

The naphthyl scaffold is present in numerous pharmacologically active compounds, and derivatives have been explored as inhibitors of various enzymes, including SARS-CoV papain-like protease (PLpro).[21][22][23][24][25] The disulfide functionality of 6-Hydroxy-2-naphthyl disulfide offers a reactive handle for covalent modification of target proteins or for the design of prodrugs that are activated in the reducing environment of the cell.

Safety and Handling

6-Hydroxy-2-naphthyl disulfide is classified as an irritant.[2] It is irritating to the eyes, respiratory system, and skin.[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

6-Hydroxy-2-naphthyl disulfide is a versatile molecule with a well-defined structure and interesting chemical properties. Its utility in the quantification of protein sulfhydryl groups is well-established and mechanistically understood. Furthermore, its role as an allosteric inhibitor of PAK1 opens avenues for its use as a research tool and as a lead compound in the development of novel cancer therapeutics. Future research may further elucidate its biological activities and expand its applications in drug discovery and chemical biology.

References

-

2,2'-Dihydroxy-6,6'-dinaphthyldisulfide | C20H14O2S2 | CID 22463 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

-

6-hydroxy-2-naphthyl disulfide - ChemBK. (2024, April 9). Retrieved January 7, 2026, from [Link]

-

The histochemical demonstration of protein-bound sulfhydryl groups and disulfide bonds in human hair by a new staining method (DACM staining) - PubMed. (1980, October). Retrieved January 7, 2026, from [Link]

-

The histochemistry of thiols and disulphides. II. Methodology of differential staining - PubMed. (1978, September). Retrieved January 7, 2026, from [Link]

-

6,6'-DITHIOBIS(2-NAPHTHOL) - gsrs. (n.d.). Retrieved January 7, 2026, from [Link]

-

3.7: Redox Reactions of Thiols and Disulfides - Chemistry LibreTexts. (2021, February 12). Retrieved January 7, 2026, from [Link]

-

A quantitative histochemical study of sulphydryl and disulphide content during normal epidermal keratinization - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]

-

Theoretical Insights into the Mechanism for Thiol/Disulfide Exchange - ResearchGate. (2025, August 9). Retrieved January 7, 2026, from [Link]

-

Exploring naphthyl derivatives as SARS-CoV papain-like protease (PLpro) inhibitors and its implications in COVID-19 drug discovery - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

-

15.7: Redox Reactions of Thiols and Disulfides - Chemistry LibreTexts. (2022, July 20). Retrieved January 7, 2026, from [Link]

-

Oxidation of Thiols to Disulfides - YouTube. (2019, February 22). Retrieved January 7, 2026, from [Link]

- CN103214358A - Synthetic method of 6-hydroxy-2-naphthaldehyde - Google Patents. (n.d.).

-

Thiol-disulfide exchange in signaling: disulfide bonds as a switch - PubMed. (2013, May 1). Retrieved January 7, 2026, from [Link]

-

334 BCH3023 Oxidation of Thiols and Reduction of Disulfides - YouTube. (2022, September 4). Retrieved January 7, 2026, from [Link]

-

Example IR and NMR analysis of 2-naphthol - YouTube. (2020, March 26). Retrieved January 7, 2026, from [Link]

-

An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PubMed. (2024, September 24). Retrieved January 7, 2026, from [Link]

-

An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - MDPI. (n.d.). Retrieved January 7, 2026, from [Link]

-

Novel naphthylamide derivatives as dual-target antifungal inhibitors: Design, synthesis and biological evaluation - PubMed. (2021, January 15). Retrieved January 7, 2026, from [Link]

-

Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC - NIH. (2020, November 20). Retrieved January 7, 2026, from [Link]

-

2-Naphthol - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

- 1. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. The histochemical demonstration of protein-bound sulfhydryl groups and disulfide bonds in human hair by a new staining method (DACM staining) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2.10. PAK1 inhibition by small‐molecule inhibitors [bio-protocol.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322) [hmdb.ca]

- 6. Targeting PAK1 with the Small Molecule Drug AK963/40708899 Suppresses Gastric Cancer Cell Proliferation and Invasion by Downregulation of PAK1 Activity and PAK1-Related Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN103214358A - Synthetic method of 6-hydroxy-2-naphthaldehyde - Google Patents [patents.google.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. Development of small-molecule inhibitors of the group I p21-activated kinases, emerging therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. 2-Naphthol(135-19-3) 13C NMR [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Thiol-disulfide exchange in signaling: disulfide bonds as a switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The histochemistry of thiols and disulphides. II. Methodology of differential staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A quantitative histochemical study of sulphydryl and disulphide content during normal epidermal keratinization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Exploring naphthyl derivatives as SARS-CoV papain-like protease (PLpro) inhibitors and its implications in COVID-19 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Novel naphthylamide derivatives as dual-target antifungal inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of 6-Hydroxy-2-naphthyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed overview of the synthesis and purification of 6-Hydroxy-2-naphthyl disulfide. As a compound of interest in various research and development applications, a reliable and well-understood synthetic and purification protocol is paramount. This document moves beyond a simple recitation of steps to provide insights into the underlying chemical principles, ensuring a thorough understanding of the entire workflow.

Introduction

6-Hydroxy-2-naphthyl disulfide, also known as bis(6-hydroxy-2-naphthyl) disulfide, is an aromatic disulfide compound. The disulfide bond is a key structural motif in many biologically active molecules and materials. A robust and reproducible method for the synthesis and purification of this compound is essential for its application in fields such as medicinal chemistry and materials science. This guide details a reliable synthetic route starting from the readily available 2-naphthol, proceeding through the synthesis of a key thiol intermediate, followed by its oxidation to the target disulfide. Furthermore, detailed purification protocols are provided to ensure the high purity required for downstream applications.

Core Synthesis Strategy: A Two-Step Approach

The synthesis of 6-Hydroxy-2-naphthyl disulfide is most effectively achieved through a two-step process. The first critical step involves the synthesis of the thiol precursor, 6-hydroxy-2-naphthalenethiol. This is accomplished via the Newman-Kwart rearrangement, a powerful tool for the preparation of thiophenols from phenols. The subsequent step involves the mild and efficient oxidation of the synthesized thiol to the desired disulfide.

Caption: Overall workflow for the synthesis of 6-Hydroxy-2-naphthyl disulfide.

Part 1: Synthesis of 6-Hydroxy-2-naphthalenethiol via Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a thermal, intramolecular reaction that converts an O-aryl thiocarbamate to an S-aryl thiocarbamate.[1] The latter can then be readily hydrolyzed to yield the corresponding thiophenol. This method provides a reliable route to introduce a thiol group onto the naphthalene scaffold.

Step 1.1: Formation of O-(2-Naphthyl) dimethylthiocarbamate

The initial step involves the reaction of 2-naphthol with dimethylthiocarbamoyl chloride in the presence of a base to form the corresponding O-aryl thiocarbamate.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthol in a suitable solvent such as acetone or tetrahydrofuran (THF).

-

Add an equimolar amount of a base, such as potassium carbonate or triethylamine, to the solution.

-

Slowly add a slight excess (1.1 equivalents) of dimethylthiocarbamoyl chloride to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude O-(2-Naphthyl) dimethylthiocarbamate. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 1.2: Newman-Kwart Rearrangement

The purified O-(2-Naphthyl) dimethylthiocarbamate is then subjected to high temperatures to induce the rearrangement.

Protocol:

-

Place the O-(2-Naphthyl) dimethylthiocarbamate in a flask suitable for high-temperature reactions.

-

Heat the compound to its melting point and then further to around 200-250 °C. The reaction is typically carried out neat (without solvent).

-

Maintain this temperature for several hours, monitoring the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The product, S-(2-Naphthyl) dimethylthiocarbamate, should solidify upon cooling.

Step 1.3: Hydrolysis to 6-Hydroxy-2-naphthalenethiol

The final step in the synthesis of the thiol intermediate is the hydrolysis of the S-aryl thiocarbamate.

Protocol:

-

To the crude S-(2-Naphthyl) dimethylthiocarbamate, add a solution of a strong base, such as sodium hydroxide or potassium hydroxide, in a mixture of water and a co-solvent like ethanol.

-

Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

-

The 6-hydroxy-2-naphthalenethiol will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Part 2: Oxidation of 6-Hydroxy-2-naphthalenethiol to 6-Hydroxy-2-naphthyl Disulfide

The conversion of the thiol to the disulfide is an oxidative coupling reaction. A mild and environmentally friendly method utilizing hydrogen peroxide as the oxidant and a catalytic amount of an iodide source is recommended.[2][3] This approach avoids the use of harsh or stoichiometric oxidizing agents.

Caption: Schematic of the thiol-to-disulfide oxidation reaction.

Protocol:

-

Dissolve the synthesized 6-hydroxy-2-naphthalenethiol in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

To this solution, add a catalytic amount (e.g., 1-5 mol%) of potassium iodide or sodium iodide.

-

Slowly add one equivalent of 30% hydrogen peroxide to the reaction mixture at room temperature with stirring.

-

Continue stirring at room temperature for 1-4 hours. The reaction progress can be monitored by TLC, observing the disappearance of the thiol spot and the appearance of the disulfide spot.

-

Upon completion, the product may precipitate from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

-

Collect the crude 6-Hydroxy-2-naphthyl disulfide by filtration, wash with cold water, and dry.

Part 3: Purification of 6-Hydroxy-2-naphthyl Disulfide

High purity is often a critical requirement for the intended applications of 6-Hydroxy-2-naphthyl disulfide. Two common and effective purification techniques are recrystallization and column chromatography.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial for successful recrystallization.

Recommended Solvent Systems:

-

Acetic Acid: 6-Hydroxy-2-naphthyl disulfide can be recrystallized from hot acetic acid.[4]

-

Acetone/Toluene: Dissolving the crude product in a minimal amount of hot acetone and then adding toluene can also yield pure crystals upon cooling.[4]

General Recrystallization Protocol:

-

Dissolve the crude 6-Hydroxy-2-naphthyl disulfide in a minimum amount of the chosen hot solvent (or solvent mixture).

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography

For separating the disulfide from impurities with similar solubility, column chromatography is the method of choice. A normal-phase silica gel column is typically used.

Protocol:

-

Slurry Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

-

Sample Loading: Dissolve the crude 6-Hydroxy-2-naphthyl disulfide in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.

-

Elution: Elute the column with a mobile phase of increasing polarity. A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. The optimal ratio should be determined beforehand by TLC analysis.

-

Fraction Collection: Collect fractions of the eluent and monitor the composition of each fraction by TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified 6-Hydroxy-2-naphthyl disulfide.

Data Presentation

| Parameter | 6-Hydroxy-2-naphthalenethiol | 6-Hydroxy-2-naphthyl Disulfide |

| Molecular Formula | C₁₀H₈OS | C₂₀H₁₄O₂S₂ |

| Molecular Weight | 176.24 g/mol | 350.46 g/mol |

| Appearance | Off-white to pale yellow solid | White to light brown crystalline powder |

| Melting Point | ~81 °C | ~226 °C[5] |

Conclusion

This in-depth technical guide provides a robust and well-rationalized approach to the synthesis and purification of 6-Hydroxy-2-naphthyl disulfide. By employing the Newman-Kwart rearrangement for the synthesis of the key thiol intermediate and a mild, environmentally benign oxidation method, the target disulfide can be obtained in good yield. The detailed purification protocols, including recrystallization and column chromatography, ensure the high purity necessary for demanding research and development applications. The provided insights into the causality behind the experimental choices are intended to empower researchers to troubleshoot and adapt these procedures as needed for their specific requirements.

References

- Kirihara, M., Asai, Y., Ogawa, S., Noguchi, T., Hatano, A., & Hirai, Y. (2007). A Mild and Environmentally Benign Oxidation of Thiols to Disulfides. Synthesis, 2007(21), 3286-3289.

- Newman, M. S., & Karnes, H. A. (1966). The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates. The Journal of Organic Chemistry, 31(12), 3980–3984.

- Zincke, T., & Dereser, L. (1918). Über die Einwirkung von Schwefelchlorür auf β-Naphthol. Berichte der deutschen chemischen Gesellschaft, 51(1), 352-363.

- Lu, M., & Liu, Y. (2012). A Simple and Practical Method for the Oxidation of Thiols to Disulfides at Mild Conditions Without Solvents.

- Barrett, R. J., & Seligman, A. M. (1952). Histochemical demonstration of protein-bound sulfhydryl groups. Science, 116(3013), 323–327.

-

PubChem. (n.d.). 2,2'-Dihydroxy-6,6'-dinaphthyldisulfide. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 6-Hydroxy-2-naphthyl disulfide on Newcrom R1 HPLC column. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 6-Hydroxy-2-naphthaldehyde. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-hydroxy-1-naphthaldehyde. Retrieved from [Link]

-

ChemBK. (n.d.). 6-hydroxy-2-naphthyl disulfide. Retrieved from [Link]

-

ChemBK. (2024). 6-hydroxy-2-naphthyl disulfide. Retrieved from [Link]

-

Wikipedia. (2023). Newman–Kwart rearrangement. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Newman-Kwart Rearrangement. Retrieved from [Link]

Sources

A Technical Guide to the Mechanism and Application of 6-Hydroxy-2-naphthyl disulfide for Thiol Quantification

Abstract

6-Hydroxy-2-naphthyl disulfide, also known as 6,6'-dihydroxy-2,2'-dinaphthyl disulfide (HNND), is a symmetrical disulfide reagent pivotal for the quantitative analysis of sulfhydryl groups (thiols). This guide provides an in-depth exploration of the chemical mechanism underpinning the reaction of HNND with thiols, outlines its practical applications, and offers validated experimental protocols for researchers, scientists, and professionals in drug development. We will dissect the thiol-disulfide exchange reaction, detailing the kinetics, stoichiometry, and the physicochemical properties of the reactants and products that enable reliable spectrophotometric quantification. This document serves as a comprehensive technical resource, merging fundamental chemical principles with actionable laboratory methods.

Introduction to Thiol-Disulfide Exchange and HNND

Thiol-disulfide exchange is a fundamental biochemical reaction critical to protein folding, redox signaling, and maintaining cellular homeostasis.[1] This reaction involves the nucleophilic attack of a thiolate anion (RS⁻) on a disulfide bond (R'-S-S-R'), resulting in the formation of a new disulfide and the release of a thiol.[2][3] The general form of the reaction is:

R'-S-S-R' + RS⁻ ⇌ R'-S-S-R + R'S⁻

Reagents that exploit this reaction are invaluable tools in biological and pharmaceutical research. While Ellman's reagent (DTNB) is widely known, 6-Hydroxy-2-naphthyl disulfide (HNND or DDD) offers a robust alternative for specific applications.[4][5] HNND's reaction with a thiol (represented as R-SH) proceeds via a thiol-disulfide exchange mechanism, cleaving the disulfide bond and releasing two molecules of the chromogenic product, 6-mercapto-2-naphthol, for each molecule of thiol that is oxidized to a disulfide. The released 6-mercapto-2-naphthol can then be quantified to determine the initial thiol concentration.

Physicochemical Properties

A clear understanding of the properties of HNND and its reaction product is essential for its effective application.

| Property | 6-Hydroxy-2-naphthyl disulfide (HNND) | 6-mercapto-2-naphthol |

| Molecular Formula | C₂₀H₁₄O₂S₂[6] | C₁₀H₈OS |

| Molar Mass | 350.45 g/mol [6] | 176.24 g/mol |

| Appearance | Off-white to yellow powder | Data not readily available |

| Melting Point | 226 °C[6] | Data not readily available |

| Solubility | Soluble in organic solvents (e.g., DMF, DMSO) | Soluble in aqueous buffers at appropriate pH |

| λmax (Absorbance Max) | Not the chromophore of interest | ~410-420 nm (for the thiolate anion) |

| Molar Absorptivity (ε) | Not applicable | ~14,000 - 21,000 M⁻¹cm⁻¹ (pH and solvent dependent) |

Note: The molar absorptivity of the product is comparable to similar thiol quantification reagents like DTNB's product, TNB (14,150 M⁻¹cm⁻¹) and 4-DPS's product, 4-thiopyridone (21,000 M⁻¹cm⁻¹).[3][4]

The Core Reaction Mechanism

The utility of HNND as a thiol detection reagent is grounded in a classic SN2 type nucleophilic substitution reaction.[2][7] The process can be broken down into key causal steps:

-

Deprotonation of the Analyte Thiol : The reaction is typically performed at a neutral to slightly basic pH (7-8). Under these conditions, a fraction of the analyte thiol (R-SH) exists in its deprotonated, thiolate anion form (R-S⁻). The thiolate is a potent nucleophile, which is the reactive species in this exchange.[7][8]

-

Nucleophilic Attack : The thiolate anion (R-S⁻) attacks one of the electrophilic sulfur atoms of the disulfide bond in the HNND molecule.

-

Transition State Formation : The reaction proceeds through a transient, linear trisulfide-like transition state.[2]

-

Disulfide Bond Cleavage & Product Release : The S-S bond in HNND cleaves, forming a mixed disulfide (Analyte-S-S-Naphthyl-OH) and releasing one molecule of 6-mercapto-2-naphthol as a thiolate anion.

-

Second Exchange Reaction : The newly formed mixed disulfide can then react with a second analyte thiol, leading to the formation of the analyte disulfide (R-S-S-R) and releasing a second molecule of 6-mercapto-2-naphthol.

The net reaction consumes two thiol molecules for every one molecule of HNND, producing two molecules of the chromogenic 6-mercapto-2-naphthol. However, for quantification, the reaction is typically run with an excess of the disulfide reagent, where the primary measured event is the release of the naphthyl-thiolate.

Caption: Reaction mechanism of HNND and a thiol.

Experimental Protocol: Spectrophotometric Quantification of Thiols

This protocol provides a self-validating system for the accurate determination of thiol concentration in a sample solution, such as a purified protein or a low-molecular-weight thiol standard (e.g., glutathione, cysteine).

A. Materials and Reagents

-

Reaction Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 7.5. (EDTA is included to chelate divalent metal ions that can catalyze thiol oxidation.[7])

-

HNND Stock Solution: Prepare a 10 mM stock solution of 6-Hydroxy-2-naphthyl disulfide in a suitable organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Thiol Standard: A 1 mM stock solution of a known thiol, such as L-cysteine or Glutathione (GSH), prepared fresh in the Reaction Buffer.

-

Unknown Sample: The sample containing the thiol to be quantified, dissolved or diluted in Reaction Buffer.

B. Workflow for Thiol Quantification

Caption: Experimental workflow for thiol quantification.

C. Step-by-Step Methodology

-

Prepare Thiol Standard Curve:

-

Perform serial dilutions of the 1 mM Thiol Standard in Reaction Buffer to create a range of concentrations (e.g., 0 µM, 25 µM, 50 µM, 100 µM, 150 µM, 200 µM).

-

The "0 µM" sample serves as the reagent blank.

-

-

Set up the Assay Plate:

-

In a clear 96-well microplate, pipette 180 µL of each standard concentration and the unknown sample(s) into separate wells. Perform in triplicate for statistical validity.

-

-

Initiate the Reaction:

-

Dilute the 10 mM HNND stock solution in Reaction Buffer to a working concentration of 2 mM.

-

Add 20 µL of the 2 mM HNND working solution to each well. The final volume in each well will be 200 µL and the final HNND concentration will be 200 µM.

-

-

Incubation:

-

Incubate the plate at room temperature for 15 minutes, protected from light. The reaction time should be optimized to ensure it has reached completion.

-

-

Measurement:

-

Measure the absorbance of each well at the λmax of the 6-mercapto-2-naphthol product (typically around 412 nm) using a microplate spectrophotometer.[9]

-

-

Data Analysis:

-

Subtract the average absorbance of the reagent blank (0 µM thiol) from all other readings.

-

Plot the background-subtracted absorbance of the standards against their known concentrations.

-

Perform a linear regression on the standard curve data to obtain the equation of the line (y = mx + c) and the R² value (which should be ≥0.99 for a valid assay).

-

Use the equation to calculate the concentration of the unknown sample(s) based on their background-subtracted absorbance values.

-

Applications in Drug Development and Research

The quantification of thiols is a critical task in many areas of scientific research and pharmaceutical development.

-

Protein Quantification and Characterization: Determining the number of free cysteine residues in a protein or antibody-drug conjugate (ADC) is essential for structural integrity analysis, stability studies, and conjugation chemistry.[10]

-

Measuring Glutathione Levels: Glutathione (GSH) is a key cellular antioxidant. Measuring its concentration in cell lysates can provide a snapshot of the cellular redox state and levels of oxidative stress, which is crucial in toxicology and disease research.[11][12]

-

Enzyme Kinetics: The reaction can be used to monitor enzymes that produce or consume thiols, allowing for the determination of kinetic parameters.

-

Screening for Inhibitors: In drug discovery, this assay can be adapted to high-throughput screening to find compounds that inhibit enzymes involved in thiol metabolism.

Conclusion

6-Hydroxy-2-naphthyl disulfide provides a reliable and effective method for the quantification of thiols through a well-understood thiol-disulfide exchange mechanism. Its reaction yields a distinct chromophore, allowing for simple and robust spectrophotometric analysis. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers and drug development professionals can confidently integrate this valuable tool into their analytical workflows to obtain accurate and reproducible measurements of thiol content, furthering their research and development objectives.

References

-

Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]

-

Hogg, P. J. (2003). Mechanistic and Kinetic Details of Catalysis of Thiol-Disulfide Exchange by Glutaredoxins and Potential Mechanisms of Regulation. Antioxidants & Redox Signaling, 5(3), 273-281. [Link]

-

Nagy, P. (2012). Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]

-

Gao, J., et al. (2014). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical Methods, 6(12), 4139-4147. [Link]

-

Nöhammer, G. (1982). Quantitative microspectrophotometrical determination of protein thiols and disulfides with 2,2'-dihydroxy-6,6'-dinaphthyldisulfide (DDD). The variety of DDD-staining methods demonstrated on Ehrlich ascites tumor cells. Histochemistry, 75(2), 219-250. [Link]

-

An, S., & Kumar, S. (2014). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. Pharmaceutical Research, 31(8), 2006-2018. [Link]

-

Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846. [Link]

-

Worthington, R. J., & Melander, C. (2013). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 8(9), 8777-8785. [Link]

-

Wang, W., et al. (2012). The role of thiols and disulfides in protein chemical and physical stability. Journal of Pharmaceutical Sciences, 101(4), 1357-1373. [Link]

-

G-Biosciences. (n.d.). Thiol & Disulfide Quantification Assay. [Link]

-

Berndt, C., et al. (2014). The role of thiols in antioxidant systems. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 847-856. [Link]

-

Unknown Author. (2020). Synthesis, Characterization and Biological Evaluation of Some New Heterocyclic Compounds Derived from 2-Naphthol. Scientific Journal of Pure and Applied Sciences, 32(3), 101-115. [Link]

-

ChemBK. (2024). 6-hydroxy-2-naphthyl disulfide. [Link]

-

Kumar, A., et al. (2021). Recent development in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions. Molecular Diversity, 25(2), 1211-1245. [Link]

-

Unknown Author. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. [Link]

-

Kumar, R., et al. (n.d.). Synthesis and characterization of 2-substituted naphto[1,2-d]oxazole derivatives. JETIR. [Link]

-

Ahmed, A. A., & Ahmed, A. S. (2014). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science, 55(2A), 319-333. [Link]

-

Hansen, R. E., et al. (2009). Quantifying the global cellular thiol–disulfide status. Proceedings of the National Academy of Sciences, 106(2), 422-427. [Link]

Sources

- 1. Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative microspectrophotometrical determination of protein thiols and disulfides with 2,2'-dihydroxy-6,6'-dinaphthyldisulfide (DDD). The variety of DDD-staining methods demonstrated on Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanistic and Kinetic Details of Catalysis of Thiol-Disulfide Exchange by Glutaredoxins and Potential Mechanisms of Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cosmobiousa.com [cosmobiousa.com]

- 10. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantifying the global cellular thiol–disulfide status - PMC [pmc.ncbi.nlm.nih.gov]

6-Hydroxy-2-naphthyl Disulfide: A Histochemical and Quantitative Reagent for Sulfhydryl Group Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biochemical research and drug development, the study of protein structure and function is paramount. Among the key functional groups that dictate protein behavior are sulfhydryl (thiol) groups, primarily found in the amino acid cysteine. The state of these sulfhydryl groups—whether free (reduced) or participating in disulfide bonds (oxidized)—is critical to protein folding, enzymatic activity, and cellular redox signaling. The accurate detection and quantification of these groups are therefore essential for a deep understanding of biological processes and the development of novel therapeutics.

This technical guide provides a comprehensive overview of 6-Hydroxy-2-naphthyl disulfide, a reagent that has played a significant role in the histochemical and quantitative analysis of protein-bound sulfhydryl groups. We will delve into its discovery and historical context, elucidate its mechanism of action, provide detailed experimental protocols, and discuss its applications and comparative advantages in the field.

Discovery and Historical Context: From Histochemistry to Quantitative Analysis

The journey of 6-Hydroxy-2-naphthyl disulfide, also known by the synonym di-6-hydroxy-2-naphthyl disulfide (DDD), as a tool for protein research began in the mid-20th century. Its synthesis was first reported by Zincke and Dereser in 1918. However, its application as a histochemical reagent was pioneered by R. J. Barrnett and A. M. Seligman in a series of seminal publications in the early 1950s. Their work, published in prestigious journals such as Science and the Journal of the National Cancer Institute, established a new method for the in-situ demonstration of protein-bound sulfhydryl groups within tissues.[1][2]

This was a significant advancement, as it allowed researchers to visualize the localization of sulfhydryl-rich proteins within cellular structures. The method relied on the principle of thiol-disulfide exchange, followed by the coupling of the reaction product with a diazonium salt to produce a colored azo dye, making the sites of sulfhydryl groups visible under a microscope.

Later research, notably by Nöhammer in the 1970s and 1980s, extended the use of this reagent from a qualitative histochemical stain to a quantitative tool.[1] By carefully controlling reaction conditions such as pH and incubation time, and employing microspectrophotometry, it became possible to quantify the amount of protein-bound sulfhydryl groups in cells.[1]

The Chemistry of Detection: Mechanism of Action

The utility of 6-Hydroxy-2-naphthyl disulfide in detecting sulfhydryl groups lies in the chemical principle of thiol-disulfide exchange. The disulfide bond in the reagent is susceptible to nucleophilic attack by the thiolate anion (R-S⁻) of a protein's cysteine residue.

The reaction can be summarized in the following steps:

-

Thiol-Disulfide Exchange: The protein-bound sulfhydryl group (Protein-SH) reacts with 6-Hydroxy-2-naphthyl disulfide. This reaction cleaves the disulfide bond of the reagent, forming a new, stable mixed disulfide between the protein and one of the naphthyl moieties. The other half of the reagent is released as 6-mercapto-2-naphthol.

-

Coupling with a Diazonium Salt: The newly formed 6-mercapto-2-naphthol, which is bound to the protein via the mixed disulfide, possesses a reactive hydroxyl group. This allows it to be coupled with a diazonium salt, such as Fast Blue B salt, in an alkaline environment.

-

Formation of a Colored Azo Dye: The coupling reaction results in the formation of a intensely colored and insoluble azo dye at the site of the original sulfhydryl group. The intensity of the color produced is proportional to the number of sulfhydryl groups present.

Caption: Reaction mechanism of 6-Hydroxy-2-naphthyl disulfide with a protein sulfhydryl group.

Experimental Protocols: A Step-by-Step Guide

The following protocols are based on the principles established by Barrnett and Seligman and further refined for quantitative analysis. Researchers should optimize these protocols for their specific applications and sample types.

Histochemical Staining of Protein-Bound Sulfhydryl Groups

This method is suitable for visualizing the localization of sulfhydryl groups in tissue sections.

Materials:

-

6-Hydroxy-2-naphthyl disulfide (DDD) solution: Dissolve DDD in a suitable solvent like ethanol or dimethylformamide (DMF) to create a stock solution. Further dilute in a buffer of desired pH.

-

Fast Blue B salt solution: Prepare fresh before use by dissolving in a buffer (e.g., phosphate buffer, pH 7.4).

-

Buffer solutions of various pH values (e.g., acetate buffer for acidic conditions, phosphate buffer for neutral to alkaline conditions).

-

Tissue sections fixed appropriately (e.g., with formalin) and mounted on slides.

-

Reducing agent (optional, for disulfide bond detection): e.g., Thioglycolic acid.

-

Blocking agent (optional, for disulfide bond detection): e.g., N-ethylmaleimide (NEM).

Procedure:

-

Deparaffinize and Rehydrate tissue sections if using paraffin-embedded tissues.

-

Incubation with DDD: Incubate the slides in the DDD working solution. The optimal pH and incubation time need to be determined empirically but are crucial for specificity. For specific detection of sulfhydryl groups, a shorter incubation time at a slightly acidic to neutral pH is generally preferred to minimize reaction with disulfide bonds.[1]

-

Washing: Rinse the slides thoroughly with buffer to remove unreacted DDD.

-

Coupling with Fast Blue B: Incubate the slides in the freshly prepared Fast Blue B salt solution in an alkaline buffer (pH > 7.5) until the desired color intensity is developed.

-

Washing: Wash the slides with water.

-

Counterstaining (optional): Counterstain with a suitable nuclear stain like hematoxylin if desired.

-

Dehydrate, Clear, and Mount: Dehydrate the sections through a graded series of alcohols, clear in xylene, and mount with a permanent mounting medium.

Quantitative Microspectrophotometrical Analysis

This method allows for the quantification of sulfhydryl groups in individual cells or specific tissue regions.

Materials:

-

Same as for histochemical staining.

-

Microspectrophotometer capable of measuring absorbance at the wavelength of the azo dye's maximum absorption.

Procedure:

-

Prepare Samples: Follow the staining procedure as described above, ensuring consistent timing and conditions for all samples to be compared.

-

Microspectrophotometry: Using the microspectrophotometer, measure the absorbance of the azo dye in the regions of interest.

-

Quantification: The amount of sulfhydryl groups is proportional to the measured absorbance. By using standards with known sulfhydryl content, a calibration curve can be generated to determine the absolute concentration of sulfhydryl groups. The molar absorptivity of the formed azo dye has been reported to be approximately 19,000 M⁻¹cm⁻¹ per mole of reacted SH.[2]

Workflow for Sulfhydryl and Disulfide Discrimination:

Sources

- 1. Quantitative microspectrophotometrical determination of protein thiols and disulfides with 2,2'-dihydroxy-6,6'-dinaphthyldisulfide (DDD). The variety of DDD-staining methods demonstrated on Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Quantitative cytospectrometrical determination of protein sulfhydryl groups and reactive disulfide groups by the DDD-Fast blue B-staining method on Ehrlich ascites tumor cells (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 6-Hydroxy-2-naphthyl disulfide

Abstract

6-Hydroxy-2-naphthyl disulfide, also known as bis(6-hydroxy-2-naphthyl) disulfide, is a symmetrical aromatic disulfide utilized in various biochemical assays, particularly for the determination of protein-bound sulfhydryl groups.[1][2] Its utility in these applications is fundamentally governed by its physicochemical properties, most notably its solubility in relevant solvent systems and its chemical stability under diverse experimental conditions. A comprehensive understanding of these characteristics is paramount for ensuring the accuracy, reproducibility, and validity of experimental results. This guide provides an in-depth analysis of the solubility and stability profiles of 6-Hydroxy-2-naphthyl disulfide, supported by detailed experimental protocols and field-proven insights to empower researchers in its effective application.

Introduction and Physicochemical Profile

6-Hydroxy-2-naphthyl disulfide (CAS 6088-51-3) is characterized by two naphthol moieties linked by a disulfide bridge.[3] This structure imparts a dual nature to the molecule: the large, fused aromatic rings render it significantly hydrophobic, while the two phenolic hydroxyl groups offer sites for hydrogen bonding and ionization, influencing its behavior in protic and aqueous systems. The disulfide bond itself is a critical functional group, susceptible to redox reactions, which is the basis for its use in thiol-quantification assays.[1]

An accurate working knowledge of the molecule's fundamental properties is the first step in protocol design.

Table 1: Physicochemical Properties of 6-Hydroxy-2-naphthyl disulfide

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₄O₂S₂ | [3][4] |

| Molar Mass | 350.45 g/mol | [3][4] |

| Appearance | White to brown powder/crystal | [2][4] |

| Melting Point | 226 °C | [2][4] |

| Boiling Point (Predicted) | 597.5 ± 25.0 °C | [2] |

| Density (Predicted) | 1.46 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 8.93 ± 0.40 | [2] |

Solubility Profile: A Dichotomy of Polarity

The solubility of 6-Hydroxy-2-naphthyl disulfide is a direct consequence of its molecular structure. The extensive naphthalene system creates a nonpolar, hydrophobic character, while the phenolic -OH groups introduce a degree of polarity. This duality dictates its solubility across a range of solvents.

Mechanistic Insights into Solubility

The key to manipulating the solubility of this compound lies in understanding the interplay between its functional groups and the solvent environment.

-

Apolar Solvents: The large, flat surface area of the naphthalene rings allows for favorable van der Waals interactions with nonpolar aromatic solvents like benzene, in which it is reported to be soluble.[1][2]

-

Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) are effective due to their ability to disrupt the intermolecular hydrogen bonding in the solid-state crystal lattice and solvate the molecule. A solubility of <26.28 mg/mL in DMSO has been reported.[2]

-

Polar Protic Solvents: Solubility in polar protic solvents like ethanol and acetic acid is limited ("slightly soluble").[1][2] While the hydroxyl groups can act as hydrogen bond donors and acceptors, the overwhelmingly hydrophobic nature of the dual-naphthalene structure restricts extensive solvation.

-

Aqueous Systems & The Role of pH: In pure water, the compound is practically insoluble, a common characteristic for large aromatic hydrocarbons.[5] However, the phenolic hydroxyl groups, with a predicted pKa of approximately 8.93, provide a handle for dramatically increasing aqueous solubility.[2] In alkaline solutions (pH > 9), the hydroxyl groups are deprotonated to form phenolate anions. The resulting negative charge significantly enhances the molecule's interaction with polar water molecules, leading to dissolution and the formation of a yellow solution.[1][2]

Caption: pH-dependent equilibrium and its effect on aqueous solubility.

Summary of Observed Solubility

Table 2: Solubility Data for 6-Hydroxy-2-naphthyl disulfide

| Solvent | Type | Observed Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | < 26.28 mg/mL | [2] |

| Benzene | Apolar Aromatic | Soluble | [1][2] |

| Acetic Acid (AcOH) | Polar Protic, Acidic | Slightly Soluble | [1][2] |

| Ethanol (EtOH) | Polar Protic | Slightly Soluble | [1][2] |

| Alkaline Solutions (e.g., aq. NaOH) | Aqueous, Basic | Soluble (forms yellow solution) | [1][2] |

| Water | Aqueous, Neutral | Insoluble | [5] |

Experimental Protocol: Solubility Determination via Shake-Flask Method

This protocol describes a robust, self-validating method for accurately determining the equilibrium solubility of 6-Hydroxy-2-naphthyl disulfide in a chosen solvent.[6] Quantification is achieved using a validated High-Performance Liquid Chromatography (HPLC) method.

Principle: A surplus of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. After separating the undissolved solid, the concentration of the dissolved compound in the clear supernatant is quantified.[6]

Materials and Equipment:

-

6-Hydroxy-2-naphthyl disulfide (high purity)

-

Solvent of interest (HPLC grade)

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Calibrated pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility)

-

HPLC system with UV detector

-

Glass vials with screw caps

Step-by-Step Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of 6-Hydroxy-2-naphthyl disulfide to a known volume of the solvent in a glass vial. A visible amount of undissolved solid must remain at the end of the experiment.[6]

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for 24 to 72 hours. Causality Note: This extended period ensures that the system reaches thermodynamic equilibrium, a critical factor for obtaining a true solubility value rather than a kinetically limited one.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for at least 2 hours to let the solid settle. Centrifuge the vials to pellet the remaining solid.[6]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. Trustworthiness Check: This dual separation (centrifugation followed by filtration) is a self-validating step to ensure no solid microparticles are carried over, which would falsely inflate the measured solubility.

-

Quantification:

-

Prepare a calibrated stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO).

-

Create a series of calibration standards by diluting the stock solution.

-

Accurately dilute the filtered supernatant sample to a concentration that falls within the linear range of the calibration curve.

-

Analyze the standards and the diluted sample by HPLC (see Section 4 for a suitable method).

-

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the solvent by multiplying this concentration by the dilution factor.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile: The Vulnerable Disulfide Bridge